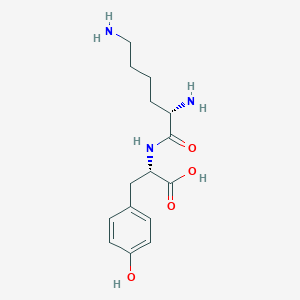

H-Lys-Tyr-OH

描述

Contemporary Significance of Dipeptides in Biological Systems and Chemical Biology

Dipeptides are far more than simple intermediates in protein metabolism; they are bioactive molecules with diverse and significant roles. hmdb.ca In biological systems, they function as signaling molecules, hormones, and neurotransmitters, participating in critical processes like cell communication and the regulation of enzymatic activity. longdom.org Certain dipeptides, such as carnosine (β-alanyl-L-histidine), exhibit potent antioxidant and anti-inflammatory properties. researchgate.netnih.gov

From a physiological perspective, dipeptides are absorbed from the diet more rapidly than free amino acids due to dedicated transport mechanisms. wikipedia.org This property is exploited in clinical nutrition, where dipeptides can offer enhanced solubility and stability compared to their parent amino acids. wikipedia.org For instance, the dipeptide L-alanyl-L-glutamine is used in cell culture media to supplant the less stable glutamine. nih.gov In the realm of chemical biology and diagnostics, peptides are being developed as biomarkers for detecting diseases and as versatile tools for screening and drug discovery. longdom.orgrsc.orgnih.govmdpi.com Their small size, ease of synthesis, and ability to be modified make them valuable candidates for developing new therapeutic agents. researchgate.netnih.gov

The Lysine-Tyrosine Dipeptide: Constituent Amino Acid Properties and Linkage Specificity

The specific properties of H-Lys-Tyr-OH are derived directly from its constituent amino acids, L-lysine and L-tyrosine, which are joined by a specific peptide bond. The designation "this compound" indicates that the N-terminal amino group of lysine (B10760008) and the C-terminal carboxyl group of tyrosine are unmodified, or "free." nih.gov

The dipeptide is formed through a condensation reaction where the α-carboxyl group of lysine forms a peptide bond with the α-amino group of tyrosine, releasing a molecule of water. brainly.comyoutube.com This amide bond is rigid and planar, a characteristic that influences the conformation of the peptide backbone. youtube.com

L-Lysine (Lys): As one of the basic amino acids, lysine possesses a side chain terminating in an ε-amino group. creative-peptides.com This group is positively charged at physiological pH, allowing lysine to participate in electrostatic interactions like salt bridges and hydrogen bonding, which are crucial for protein structure and stability. wikipedia.orgwikipedia.org The ε-amino group is also a frequent site for post-translational modifications, including acetylation and ubiquitination, which play key roles in epigenetic regulation and protein signaling. creative-peptides.comwikipedia.org

L-Tyrosine (Tyr): Tyrosine is characterized by a large, aromatic side chain containing a phenolic hydroxyl group. technologynetworks.com Although often classified as hydrophobic, the hydroxyl group imparts some polar character and is a key hydrogen bond donor. wikipedia.orgthermofisher.com This phenolic group is central to tyrosine's significant antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. nih.govivypanda.com Furthermore, the hydroxyl group is a primary site for phosphorylation, a critical mechanism for regulating protein function and cell signaling pathways. libretexts.org

The combination of lysine's basic, charged side chain and tyrosine's aromatic, phenolic side chain creates a dipeptide with a unique set of physicochemical properties, including potential antioxidant capabilities and specific structural conformations stabilized by intramolecular hydrogen bonds. researchgate.net

| Amino Acid | Abbreviation | Side Chain Classification | Key Functional Group | Notable Properties |

|---|---|---|---|---|

| L-Lysine | Lys, K | Basic, Hydrophilic | ε-Amino Group (-NH₃⁺) | Positively charged at physiological pH; participates in salt bridges; site of post-translational modifications. creative-peptides.comwikipedia.orgwikipedia.org |

| L-Tyrosine | Tyr, Y | Aromatic, Hydrophobic | Phenol (B47542) (-OH) | Acts as a hydrogen donor for antioxidant activity; site of phosphorylation. nih.govivypanda.comlibretexts.org |

Overview of Current Research Trajectories Involving this compound and Related Structures

Research involving the this compound motif is multifaceted, exploring its intrinsic properties and its role as a component of larger biomolecules.

One major area of investigation is its antioxidant potential . Dipeptides containing tyrosine are known to be effective radical scavengers. nih.govnih.gov Studies have shown that the position of the tyrosine residue influences the peptide's antioxidant capacity; some research indicates that a C-terminal tyrosine, as in this compound, provides strong activity against certain types of free radicals. mdpi.com This activity is attributed to the hydrogen-donating ability of tyrosine's phenolic group. ivypanda.com

The Lys-Tyr motif is also studied for its structural significance in proteins. The interaction between the basic lysine side chain and the aromatic tyrosine side chain can contribute to the stabilization of protein structures. researchgate.net Furthermore, lysine and tyrosine residues are recognized as important motifs in enzyme active sites and protein-protein interaction domains, where they can be involved in catalysis or substrate binding. acs.orgfrontiersin.org

In toxicology and biomarker development, both lysine and tyrosine have been identified as novel covalent binding sites for organophosphorus agents in proteins that lack an active site serine. nih.gov This discovery has implications for understanding the mechanisms of toxicity and for creating diagnostic tools to detect exposure. The stable adducts formed with tyrosine, in particular, make it a suitable biomarker. nih.gov As a naturally occurring metabolite in humans, this compound itself is relevant to metabolomic studies. hmdb.canih.gov

Finally, the Lys-Tyr sequence is utilized as a building block in peptide design and synthesis . Researchers modify this and other dipeptide motifs to create peptides with enhanced stability, higher receptor binding affinity, or novel therapeutic functions, highlighting the foundational role of simple dipeptides in the development of more complex peptide-based drugs. acs.org

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₅H₂₃N₃O₄ | nih.gov |

| Molecular Weight | 309.36 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Synonyms | Lysyltyrosine, KY dipeptide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTOTTSMVMWVJN-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427405 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35978-98-4 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Strategies for H Lys Tyr Oh and Its Analogues

Chemical Synthesis Approaches for Lysine-Tyrosine Dipeptides

Chemical synthesis of peptides can be broadly categorized into solid-phase and solution-phase methods. Both approaches rely heavily on the use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids like lysine (B10760008) and tyrosine.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, has revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid resin support. beilstein-journals.orgluxembourg-bio.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. luxembourg-bio.com The most common strategy in SPPS is the Fmoc/tBu approach, where the N-terminus is temporarily protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.deresearchgate.net

For the synthesis of H-Lys-Tyr-OH, the lysine side-chain amine (Nε) and the tyrosine hydroxyl group must be protected. Standard protocols often employ Boc (tert-butyloxycarbonyl) for lysine and tBu for tyrosine. beilstein-journals.org After the peptide chain is assembled, a final treatment with a strong acid, such as trifluoroacetic acid (TFA), removes all protecting groups and cleaves the peptide from the resin. iris-biotech.denih.gov

Recent advancements have focused on optimizing SPPS protocols to handle "difficult sequences" that are prone to aggregation. luxembourg-bio.comresearchgate.net Strategies include the use of PEG-modified resins and special solvent systems to improve solvation of the growing peptide chain. researchgate.netacs.org Automated synthesizers, some utilizing microwave irradiation, have significantly reduced synthesis times and improved the efficiency of coupling and deprotection steps. chemrxiv.orgbiorxiv.org

Table 1: Key Features of Optimized SPPS Protocols

| Feature | Description | Benefit |

| Fmoc/tBu Strategy | Utilizes a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups. iris-biotech.deresearchgate.net | Allows for selective deprotection and is amenable to automation. beilstein-journals.org |

| Microwave Irradiation | Accelerates coupling and deprotection reactions. biorxiv.org | Reduces synthesis time and can improve purity. biorxiv.org |

| PEG-Modified Resins | Improves the swelling properties of the resin and solvation of the peptide. researchgate.net | Helps to overcome aggregation in difficult sequences. researchgate.net |

| Optimized Cleavage | Fine-tuning of cleavage cocktails (e.g., TFA concentration) to prevent side-chain degradation. biorxiv.org | Increases the yield and purity of the final peptide. biorxiv.org |

Solution-Phase Peptide Synthesis Techniques and Refinements

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments for convergent synthesis. researchgate.net In SolPS, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org This allows for rigorous quality control throughout the synthesis. beilstein-journals.org

A key challenge in SolPS is maintaining the solubility of the growing, protected peptide chain. beilstein-journals.orgresearchgate.net To address this, novel protecting groups and solubility-enhancing tags have been developed. google.com The fundamental principles of peptide bond formation and protection strategies are shared between both solid-phase and solution-phase methods. researchgate.net The choice between the two often depends on the scale of the synthesis, the complexity of the peptide, and the specific requirements for purification. beilstein-journals.orgresearchgate.net

Biocatalytic and Enzymatic Synthesis of Lysine-Tyrosine Dipeptides

Enzymatic methods offer a green and highly selective alternative to chemical peptide synthesis. These methods operate under mild conditions, often in aqueous environments, and can exhibit high stereoselectivity, which is a significant advantage. wou.edu

Enzyme-Mediated Peptide Bond Formation (e.g., Proteases with Reverse Hydrolysis Potential)

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions. nih.gov By using an esterified C-terminal amino acid, the protease catalyzes the aminolysis reaction with the N-terminal amino acid, forming a dipeptide. The selectivity of this process is highly dependent on factors such as the choice of enzyme, pH, and the nature of the protecting groups. nih.gov For example, chymotrypsin (B1334515), which cleaves after aromatic residues like tyrosine, could potentially be used to synthesize a Lys-Tyr dipeptide. wou.edunih.gov The yield of such enzymatic syntheses can be optimized by adjusting reaction parameters, and in some cases, can reach very high levels of conversion. nih.gov Other enzymes like α-amino acid ester hydrolases have also shown utility in synthesizing dipeptides, including those containing D-amino acids. rsc.org

Stereoselective Synthesis of D-Amino Acid Containing Lys-Tyr Dipeptides using Adenylation Domains of Nonribosomal Peptide Synthetases

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide variety of peptides. mdpi.com The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid as an aminoacyl-AMP intermediate. jst.go.jpthieme-connect.com This activated amino acid is then transferred to a carrier protein domain for subsequent peptide bond formation. thieme-connect.com

Researchers have harnessed the power of these A-domains for dipeptide synthesis. nih.gov A chemoenzymatic system has been developed where an A-domain activates an amino acid, which then reacts with another amino acid (the nucleophile) in solution to form a dipeptide. nih.gov A key discovery is that A-domains located upstream of an epimerization domain in an NRPS module can often activate both the L- and D-forms of an amino acid. nih.govnih.gov This has enabled the synthesis of over 40 different D-amino acid-containing dipeptides, including LD, DL, and DD configurations, using just a couple of these specialized A-domains. nih.govnih.gov This method provides a powerful tool for creating novel dipeptides with potentially unique biological properties that are not accessible through traditional ribosomal synthesis. nih.gov

Combinatorial Synthesis Techniques for Lysine-Tyrosine Dipeptide Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds in a single process, which is highly advantageous for creating peptide libraries for drug discovery and other screening applications. ajprd.com The generation of dipeptide libraries, including those with lysine and tyrosine, heavily relies on Solid-Phase Peptide Synthesis (SPPS).

The "split-mix" or "one-bead-one-compound" synthesis is a cornerstone of combinatorial peptide library generation. beilstein-journals.orgnih.gov In this method, a solid support, typically a resin bead, serves as the platform for peptide assembly. beilstein-journals.org Each bead carries a single peptide sequence, allowing for the creation of a vast library where each bead is a unique molecular entity. nih.gov

The process for a Lysine-Tyrosine library would involve the following steps:

Resin Preparation: A batch of resin is prepared, often pre-loaded with a protected tyrosine residue.

Splitting: The resin is split into multiple portions.

Coupling: A different protected amino acid (in this case, a protected lysine) is coupled to each portion. For a simple dipeptide library, one portion would be coupled with lysine.

Pooling and Mixing: The portions are then recombined and mixed thoroughly.

Deprotection and Cleavage: The protecting groups are removed, and the dipeptides are cleaved from the resin support.

This methodology allows for the creation of vast and diverse peptide libraries. ajprd.com For a Lysine-Tyrosine dipeptide library, variations could be introduced by using different protecting groups or by incorporating non-canonical analogues of lysine or tyrosine to expand the chemical diversity. For example, tyrosine-derived fluorescent unnatural amino acids have been synthesized and incorporated into peptides. researchgate.net

| Step | Action | Description | Result |

|---|---|---|---|

| 1 | Resin Loading | Start with a solid support resin (e.g., Wang resin) pre-loaded with Fmoc-Tyr(tBu)-OH. | Fmoc-Tyr(tBu)-Resin |

| 2 | Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus of tyrosine using a base like piperidine. | H₂N-Tyr(tBu)-Resin |

| 3 | Splitting | Divide the resin into two equal portions (Portion A and Portion B). | Two separate reaction vessels, each with H₂N-Tyr(tBu)-Resin. |

| 4 | Parallel Coupling | Couple Fmoc-Lys(Boc)-OH to Portion A. Couple another amino acid, e.g., Fmoc-Ala-OH, to Portion B. | Portion A: Fmoc-Lys(Boc)-Tyr(tBu)-Resin Portion B: Fmoc-Ala-Tyr(tBu)-Resin |

| 5 | Pooling & Mixing | Combine Portion A and Portion B into a single vessel and mix thoroughly. | A mixed resin pool containing two distinct peptide sequences. |

| 6 | Final Deprotection & Cleavage | Treat the mixed resin with a cleavage cocktail (e.g., TFA) to remove all protecting groups (Fmoc, Boc, tBu) and cleave the peptides from the resin. | A solution containing a library of two dipeptides: this compound and H-Ala-Tyr-OH. |

Chemical Ligation Strategies for Lysine-Tyrosine Containing Peptide Fragments

Chemical ligation techniques are essential for synthesizing larger peptides and proteins by joining smaller, unprotected peptide fragments. This convergent approach avoids the yield limitations of linear SPPS for long sequences. illinois.edu

Native Chemical Ligation (NCL) is a widely used method that connects two unprotected peptide segments. illinois.edugoogle.com The classic NCL reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. illinois.eduwikipedia.org The cysteine's thiol group attacks the thioester, leading to a thioester-linked intermediate that rapidly rearranges to form a stable, native peptide bond at the ligation site. wikipedia.org

While highly effective, standard NCL is limited by the requirement for a cysteine at the ligation junction. To apply this strategy to lysine-tyrosine containing fragments where cysteine is not desired at the ligation site, several adaptations have been developed:

Thiol-Modified Amino Acids: Lysine can be modified to contain a thiol group, enabling it to participate in NCL-type reactions. illinois.edunih.gov After ligation, the thiol group can be removed through a desulfurization reaction, yielding a native peptide bond and the original lysine residue. This ligation-desulfurization strategy significantly broadens the scope of NCL. nih.gov

Removable Auxiliaries: Thiol-containing auxiliaries can be attached to the N-terminus of a peptide fragment, mimicking N-terminal cysteine. After the ligation reaction is complete, the auxiliary is chemically removed.

Lysine-Tyrosine Specific Ligation: Beyond NCL, specific strategies have been developed to directly ligate lysine and tyrosine residues. A notable example is a cooperative stapling reaction using formaldehyde (B43269). researchgate.netnih.gov In this method, the ε-amino group of a lysine residue reacts with formaldehyde to form an imine. This intermediate is then cross-linked with a nearby tyrosine residue through a Mannich-type cyclization, forming a stable benzylamine (B48309) bridge. rsc.org This reaction is highly efficient and selective for lysine and tyrosine (or arginine) under mild conditions, offering a powerful tool for creating cyclic or stapled peptides containing this specific pair of amino acids. researchgate.netnih.gov

| Strategy | Mechanism | Key Reagents/Residues | Advantages | Limitations |

|---|---|---|---|---|

| Native Chemical Ligation (NCL) | Thiol-thioester exchange followed by S-to-N acyl shift. wikipedia.org | N-terminal Cysteine, C-terminal thioester. | Forms a native peptide bond; chemoselective for unprotected peptides. google.com | Requires a cysteine at the ligation site, which may not be desired in the final sequence. nih.gov |

| Ligation-Desulfurization | NCL followed by removal of the thiol group. nih.gov | Thiol-modified Lysine (or other amino acid), C-terminal thioester, desulfurization agent (e.g., radical initiator). | Expands NCL to non-cysteine sites, allowing ligation at lysine. illinois.edunih.gov | Requires an additional synthetic step (thiol modification) and a final desulfurization step. |

| Formaldehyde-Mediated Stapling | Mannich-type reaction between Lys, Tyr, and formaldehyde. rsc.org | Lysine, Tyrosine, Formaldehyde. | Highly efficient and selective for Lys-Tyr pairs; proceeds under mild conditions. researchgate.netnih.gov | Forms a non-native benzylamine linkage, not a peptide bond. Primarily for intramolecular stapling. |

Structural Elucidation and Conformational Analysis of H Lys Tyr Oh and Derived Peptides

Advanced Spectroscopic Characterization of Dipeptide Conformation

The three-dimensional structure of the dipeptide H-Lys-Tyr-OH is fundamental to its function and interactions. Advanced spectroscopic techniques are indispensable for elucidating its conformation in different states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides like this compound. By analyzing the chemical shifts of atomic nuclei, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), a detailed picture of the peptide's conformation can be constructed. uzh.ch

In the context of this compound, NMR studies can reveal the spatial arrangement of the lysine (B10760008) and tyrosine side chains. For instance, the aromatic ring of tyrosine can cause upfield shifts in the NMR signals of nearby protons on the lysine side chain if they are in close proximity. nih.gov Specifically, the interaction between the positively charged ζ-amino group of lysine and the π-electrons of the tyrosine aromatic ring can lead to observable changes in chemical shifts. nih.govcopernicus.org The chemical shifts of the lysine side-chain protons can also be influenced by the ionization state of its ε-amino group. nih.govcopernicus.org

The following table presents typical ¹H-NMR chemical shift ranges for amino acid residues in unstructured peptides, which serve as a baseline for identifying conformational and interaction-induced shifts in structured peptides like this compound. uzh.ch

| Proton | Lysine (Lys) | Tyrosine (Tyr) |

|---|---|---|

| N-H | 8.31 | 8.14 |

| α-H | 4.36 | 4.60 |

| β-H | 1.89 | 3.03, 2.94 |

| γ-H | 1.71 | - |

| δ-H | 1.91 | - |

| ε-H | 3.02 | - |

| Aromatic-H | - | 7.18 (δ), 6.87 (ε) |

Mass Spectrometry (MS/MS) for Sequence Verification and Fragment Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for verifying the amino acid sequence of peptides and analyzing their fragmentation patterns. libretexts.org In an MS/MS experiment, the parent peptide ion is selected and fragmented, and the resulting fragment ions are analyzed to determine the sequence. libretexts.orgrsc.org

For this compound, MS/MS analysis would confirm the sequence as Lysine-Tyrosine. The fragmentation of the peptide bond would produce specific b- and y-ions. The b-ion would consist of the N-terminal lysine residue, while the y-ion would contain the C-terminal tyrosine residue. Further fragmentation of the side chains can also provide structural information. For example, the lysine side chain can undergo a characteristic loss of ammonia (B1221849) (NH₃). core.ac.uk The presence of these specific fragment ions in the mass spectrum confirms the primary structure of the dipeptide. nih.govresearchgate.net

The table below shows the expected major fragment ions for this compound in an MS/MS experiment.

| Ion Type | Fragment | Expected m/z |

|---|---|---|

| b₁ | Lys | 129.10 |

| y₁ | Tyr | 182.08 |

| Immonium ion (Lys) | 101.09 | |

| Immonium ion (Tyr) | 136.08 |

Intramolecular and Intermolecular Interactions within Lysine-Tyrosine Containing Structures

The conformation of this compound is significantly influenced by a network of non-covalent interactions, both within the molecule and with its surrounding environment.

Analysis of Hydrogen Bonding Networks and Proton Transfer Phenomena

Hydrogen bonds play a critical role in stabilizing the structure of peptides. In this compound, potential hydrogen bonds can form between the amide backbone, the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the terminal carboxyl and amino groups. researchgate.netcam.ac.uk The phenolic hydroxyl group of tyrosine can act as a hydrogen bond donor, while the carboxylate oxygen and the nitrogen of the amino groups can act as acceptors. cam.ac.uk

Proton transfer is a dynamic process that can occur between acidic and basic groups within the dipeptide. acs.org The ε-amino group of lysine (a base) and the phenolic hydroxyl group of tyrosine (an acid) are key players in such phenomena. aip.orgnih.gov The rate of proton exchange can be influenced by the proximity and orientation of these groups, as well as the pH of the solution. acs.orgnih.gov These proton transfer events can be studied using techniques like NMR spectroscopy by observing changes in chemical shifts and relaxation rates as a function of pH. acs.orgnih.gov In some enzymatic contexts, proton-coupled electron transfer involving tyrosine has been observed, highlighting the potential for complex electronic rearrangements. acs.org

Investigation of Side Chain Interactions (e.g., Phenolic Hydroxyl of Tyrosine with ε-Amino Group of Lysine)

A key intramolecular interaction in this compound is the potential interaction between the side chains of lysine and tyrosine. mdpi.comresearchgate.net This can occur through a cation-π interaction, where the positively charged ε-amino group of lysine interacts favorably with the electron-rich aromatic ring of tyrosine. nih.govnih.gov This type of interaction is known to contribute to the stability of protein structures. nih.gov

Additionally, a direct hydrogen bond can form between the phenolic hydroxyl group of tyrosine and the ε-amino group of lysine. mdpi.comresearchgate.net Studies have shown that this interaction can influence the chemical properties and reactivity of the dipeptide. For instance, the interaction between the phenolic hydroxyl of tyrosine and the ε-amino group of lysine has been linked to enhanced antioxidant activity in the Lys-Tyr dipeptide. mdpi.comresearchgate.net The geometry of this interaction, whether the amino group is positioned over the face of the aromatic ring or interacts with the hydroxyl group, dictates the nature and strength of the stabilizing force. nih.gov

Impact of Isomeric Forms and Stereochemical Configuration on Dipeptide Architecture

The sequence of the amino acids also creates distinct isomers. This compound and H-Tyr-Lys-OH, while having the same chemical formula, will adopt different conformations due to the different positioning of the side chains relative to the peptide backbone. researchgate.net This difference in sequence can lead to significant variations in how the peptide interacts with other molecules. For example, studies have shown that synthetic receptors can exhibit high selectivity for one sequence isomer over the other, highlighting the critical role of the specific arrangement of the side chains in molecular recognition. rsc.orgrsc.org The spatial arrangement of the side chains in Lys-Tyr and Tyr-Lys is different, which can affect the formation of intramolecular hydrogen bonds and other non-covalent interactions, ultimately leading to distinct three-dimensional structures. researchgate.net

The use of D-amino acids would create a mirror-image structure of the L-dipeptide, which would have identical physical properties such as melting point and solubility, but would interact differently with other chiral molecules. nih.govmdpi.com

Computational Modeling and Theoretical Investigations of H Lys Tyr Oh

Quantum Chemical Approaches for Electronic and Molecular Descriptors

Quantum chemical methods are used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into the stability and reactivity of H-Lys-Tyr-OH.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying molecules like this compound. austinpublishinggroup.com By applying DFT, researchers can perform geometry optimization to find the most stable three-dimensional arrangement of the atoms in the dipeptide. This process minimizes the total energy of the molecule, yielding its equilibrium conformation. aip.org DFT calculations have been successfully used to optimize the geometries of amino acids and peptides, providing a foundational understanding of their structure. aip.orgacs.org

The reactivity of this compound can also be predicted using DFT. nih.gov For instance, DFT can model the reactivity of the individual amino acid components, such as the addition of cysteine to a derivative of tyrosine (dopaquinone), showcasing the method's power in predicting reaction pathways. researchgate.net The protonation state of lysine (B10760008) and its effect on the pKa of tyrosine, a critical factor in enzyme reaction mechanisms, can also be studied. nih.govrsc.org DFT calculations on hexapeptides of lysine have shown that including explicit water molecules in the model is crucial for accurately predicting spectral features that correlate with experimental data. nih.gov These approaches allow for the calculation of reaction energies and barriers, which can be calibrated against experimental results to achieve high predictive accuracy for properties like reaction enthalpies and kinetics. nih.gov

| Computational Parameter | Description | Relevance to this compound |

| Geometry Optimization | A process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. | Predicts the most stable 3D structure of the dipeptide, including bond lengths and angles. aip.org |

| Functional/Basis Set | The theoretical model (e.g., B3LYP, M06-2X) and mathematical functions (e.g., 6-31G*, cc-pVTZ) used to describe the electron distribution. | The choice of functional and basis set (e.g., wB97XD/6-311++G(d,p)) affects the accuracy of the predicted geometry and reactivity. plos.org |

| Reactivity Descriptors | Calculated properties like chemical hardness and electrophilicity that predict how a molecule will react. | Helps understand the chemical behavior of the lysine and tyrosine side chains. plos.org |

| Solvation Model | A method to simulate the effect of a solvent (like water) on the molecule's structure and properties. | Crucial for biological relevance, as the solvent can significantly influence peptide conformation and reactivity. acs.orgnih.gov |

Electronic parameters derived from quantum chemical calculations are essential for establishing structure-property relationships. For this compound, these parameters quantify aspects of its electronic behavior and chemical bonding.

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower IP suggests the molecule can be more easily oxidized. DFT studies on tyrosine- and methionine-containing dipeptides have shown that dipeptides with charged residues, such as Lys-Tyr, exhibit higher ionization potentials compared to others. researchgate.net

| Bond Type | Average Bond Energy (kJ/mol) |

| C-H | ~413 |

| C-N | ~305 |

| C-C | ~347 |

| C=O (in amides) | ~745 |

| O-H (in phenol) | ~464 |

| N-H | ~391 |

Note: These are general average values and can vary based on the specific molecular environment. libretexts.orgucsb.edu

Molecular Orbitals (MOs): MO theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO is related to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.netyoutube.com For this compound, the HOMO is likely localized on the electron-rich phenol (B47542) ring of tyrosine, making it a primary site for electrophilic attack or oxidation. The LUMO may be distributed across the peptide backbone's carbonyl groups.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). academie-sciences.fr This method is crucial for understanding how the dipeptide might interact with biological targets.

Docking simulations can elucidate the specific binding pose of this compound within a protein's active site. The process involves sampling many possible conformations of the ligand and scoring them based on how well they fit energetically and geometrically. The resulting binding affinity, often expressed as a free energy of binding (in kcal/mol), provides a prediction of the strength of the interaction. academie-sciences.fr For example, H-Tyr-Lys-OH has been identified as having a good binding affinity for the Angiotensin-Converting Enzyme (ACE). medchemexpress.com Studies on various protein-ligand complexes show that both lysine and tyrosine residues are frequently involved in key binding interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnanobioletters.comelsevier.es The binding affinity is influenced by the number and type of these interactions.

| Protein Target Example | Ligand Containing Lys/Tyr Motif | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Angiotensin-Converting Enzyme (ACE) | H-Tyr-Lys-OH | Favorable (specific value not reported) | Not specified, but affinity is noted as good. medchemexpress.com |

| SARS-CoV-2 PLpro | Dexamethasone (interacts with Lys/Tyr) | -7.1 | Interacts with Lys94 and Tyr95 via alkyl and hydrogen bonds. nih.gov |

| B-Raf Kinase | Phenanthrene Derivative D-2 | -11.1 | Interacts with ASP 594 via hydrogen bonds. academie-sciences.fr |

| PfDHODH | Morindone | -9.7 | Interacts with LYS 229, LYS 429, and TYR 528. nanobioletters.com |

The side chains of lysine and tyrosine provide distinct features that serve as recognition motifs in protein binding. researchgate.netnih.gov

Lysine: The long, flexible side chain ending in a positively charged amino group (-NH3+) is adept at forming strong hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nanobioletters.com

Tyrosine: The aromatic phenol ring can participate in several types of interactions:

π-π stacking: With other aromatic residues like phenylalanine or tryptophan. nih.gov

Cation-π interactions: Where the electron-rich aromatic ring interacts favorably with a positive charge, such as the one on a lysine or arginine side chain. rsc.orgrsc.org

Hydrogen bonding: Both as a donor (from the hydroxyl group) and as a weak acceptor (via the π-cloud). nih.gov

These interactions are fundamental to the specificity of molecular recognition. For example, PTB domains are protein modules that often recognize peptides containing an NPxY motif (Asparagine-Proline-X-Tyrosine), where the tyrosine is a critical contact point. embopress.org Similarly, the interaction between lysine and aromatic residues is a common motif that stabilizes protein-ligand complexes. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed movie of how this compound and its potential protein targets behave in a simulated physiological environment. nih.govoncotarget.com

MD simulations are used to assess the conformational dynamics of the peptide, revealing its flexibility and the different shapes it can adopt in solution. mdpi.comcapes.gov.br When this compound is simulated as part of a complex with a protein, MD can be used to validate the stability of the docked pose. nih.govnih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or peptide backbone atoms from their initial position over time. A stable, low-fluctuation RMSD value suggests the complex is stable. oncotarget.comresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the peptide or protein.

Radius of Gyration (Rg): Measures the compactness of the molecule. A stable Rg suggests the molecule is not unfolding. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into changes in folding and exposure of binding interfaces. nih.gov

Simulations of peptide-protein complexes, including those with lysine and tyrosine, show that these residues can play critical roles in maintaining the stability of the bound state through persistent interactions. nih.govresearchgate.net

Homology Modeling and Virtual Screening in Enzyme Specificity Prediction

Computational biology offers powerful tools to predict the interactions between enzymes and their substrates, thereby guiding the discovery of new enzymatic functions. Homology modeling and virtual screening are at the forefront of these predictive methods, enabling researchers to forecast enzyme specificity for dipeptides like this compound. pnas.orgnih.gov This approach involves constructing a three-dimensional model of a target enzyme based on the known structure of a related (homologous) protein. pnas.orgnih.gov Subsequently, virtual screening is used to "dock" a large library of potential substrates, such as all 400 possible L/L-dipeptides, into the active site of the modeled enzyme to predict which ones are likely to bind and react. pnas.org

A large-scale computational study on the dipeptide epimerase group within the enolase superfamily illustrates this process effectively. pnas.orgpnas.org Researchers built homology models for numerous uncharacterized members of this group and used virtual screening to predict their substrate specificities. pnas.org These in silico predictions led to the successful identification of several new specificity groups. pnas.org For instance, the dipeptide epimerase from Methylococcus capsulatus (MCA1834) was correctly predicted to prefer positively charged dipeptides, with experimental tests confirming L-Lys-L-Arg as the best substrate. pnas.org

Conversely, the study also predicted and confirmed that other dipeptide epimerases have a preference for dipeptides with aromatic residues at the C-terminal (epimerized) position. nih.gov The enzyme from Thermotoga maritima (TM0006), for example, was predicted to have specificity for hydrophobic, aromatic amino acids instead of the acidic residues favored by its homologs like B. subtilis AEE. nih.gov Experimental screening verified this prediction, showing the enzyme efficiently epimerizes L-Ala-L-Phe, L-Ala-L-His, and L-Ala-L-Tyr. nih.gov The specificity for tyrosine is thought to arise, in part, from its ability to occupy a large and hydrophobic pocket in the enzyme's active site, a space that a residue like lysine could not fill as effectively. pnas.org These findings demonstrate that homology modeling coupled with virtual screening can successfully predict enzyme specificity for a diverse range of dipeptides, including those containing cationic residues like lysine and aromatic residues like tyrosine. nih.govpnas.org

Table 1: Predicted and Confirmed Specificities of Dipeptide Epimerases for Lysine and Tyrosine-Containing Substrates

| Enzyme (Organism) | Predicted Specificity Group | Key Active Site Residues | Confirmed Substrates | Kinetic Parameter (kcat/KM) M⁻¹s⁻¹ | Source |

| Dipeptide Epimerase ( Methylococcus capsulatus ) | Cationic Dipeptides | Not specified | L-Lys-L-Arg | 1.9 x 10⁴ | pnas.org |

| Dipeptide Epimerase ( Thermotoga maritima ) | Aromatic/Hydrophobic Dipeptides | Ser25 (replaces Arg24 in AEE) | L-Ala-L-Tyr | ~10⁴ | nih.gov |

| Dipeptide Epimerase ( Enterococcus faecalis ) | Aromatic/Hydrophobic Dipeptides (C-terminal) | Not specified | L-Ile-L-Tyr, L-Val-L-Tyr, L-Arg-L-Tyr | Not specified | pnas.org |

Computational Analysis of Amino Acid Interactions Influencing Peptide/Protein Solubility

Computational studies that analyze large datasets of soluble and aggregation-prone proteins have revealed clear trends in amino acid interactions. nih.gov The analysis of solubility-dependent distance potentials shows a strong preference for interactions involving lysine, such as Lys-containing salt bridges, to promote protein solubility. nih.gov In contrast, interactions involving aromatic residues like tyrosine, as well as other interactions involving delocalized π-electrons (e.g., cation-π, amino-π), tend to decrease solubility and favor aggregation. nih.govresearchgate.net

Therefore, in this compound, a computational analysis would weigh the positive contribution of the charged, hydrophilic lysine residue against the negative contribution of the aromatic, poorly soluble tyrosine residue. The lysine side chain's ability to form favorable salt bridges enhances solubility, while the tyrosine side chain's aromatic and hydrophobic nature can promote self-association or reduce interaction with water, thereby decreasing solubility. nih.govelifesciences.org

Table 2: Influence of Specific Amino Acid Interactions on Peptide/Protein Solubility Based on Computational Analyses

| Interacting Residue/Group | Type of Interaction | Predicted Effect on Solubility | Basis of Prediction | Source |

| Lysine | Salt Bridge (with Asp/Glu) | Promotes Solubility | Statistical potential analysis of soluble vs. aggregation-prone proteins. | nih.gov |

| Lysine | Aliphatic Interactions | Promotes Solubility | Statistical potential analysis. | nih.gov |

| Tyrosine | Aromatic-Aromatic | Reduces Solubility | Statistical potential analysis; low transfer free energy from water to apolar media. | nih.govelifesciences.org |

| Arginine/Lysine-Tyrosine | Cation-π Stacking | Reduces Solubility | Statistical potential analysis; strong binding energy but favors aggregation. | nih.govsqu.edu.om |

| Tyrosine | Hydrogen Bonding (Tyr-Tyr) | Reduces Solubility | Low aqueous solubility of Tyr suggests Tyr-Tyr H-bonds are stronger than Tyr-water H-bonds. | elifesciences.org |

Enzymatic Interactions and Biocatalytic Transformations Involving H Lys Tyr Oh

Dipeptide Epimerase Specificity and Kinetic Analysis

Dipeptide epimerases, enzymes that catalyze the inversion of stereochemistry at the C-terminal α-carbon of a dipeptide, exhibit distinct substrate specificities that are crucial for their biological roles. The interaction of H-Lys-Tyr-OH with these enzymes is dictated by the specific recognition of its constituent amino acid residues at both the N- and C-termini.

Dipeptide epimerases within the enolase superfamily recognize substrates through specific interactions within their active sites. Research has shown that the identity of both the N-terminal and C-terminal residues of a dipeptide are critical determinants of substrate specificity. pnas.org

Several epimerases demonstrate a preference for dipeptides with aromatic residues at the C-terminus. For instance, a dipeptide epimerase from Thermotoga maritima has been shown to effectively catalyze the epimerization of dipeptides with C-terminal aromatic amino acids, including L-Ala-L-Tyr. nih.govnih.gov Similarly, the dipeptide epimerase from Enterococcus faecalis shows a preference for Phe, His, and particularly Tyr at the C-terminal (epimerized) position. pnas.org

Conversely, the N-terminal position is also a key specificity determinant. Some epimerases favor positively charged residues. An epimerase from Methylococcus capsulatus was found to have a preference for dicationic dipeptides, with L-Lys-L-Arg being identified as its most effective substrate. pnas.org This indicates a specific recognition pocket for basic residues like lysine (B10760008) at the N-terminus.

Given these established specificities, the this compound dipeptide possesses structural features that are recognized by different classes of dipeptide epimerases: a positively charged lysine at the N-terminus and an aromatic tyrosine at the C-terminus. This suggests it is a potential substrate for epimerases that have a composite specificity profile accommodating these residues.

The catalytic efficiency of an enzyme for a particular substrate is quantified by the specificity constant, kcat/KM. While specific kinetic data for the epimerization of this compound is not extensively documented, the constants determined for related dipeptides provide insight into the efficiency of these enzymes. Authentic dipeptide epimerase substrates typically exhibit kcat/KM values in the range of 10^4 to 10^5 M⁻¹s⁻¹. researchgate.net

For example, the epimerase from T. maritima displays significant activity towards dipeptides with C-terminal aromatic residues. nih.gov In contrast, the enzyme from M. capsulatus shows high efficiency for dipeptides with N-terminal basic residues. pnas.orgpnas.org The kinetic parameters for these and other representative substrates highlight the range of catalytic efficiencies observed in this enzyme class.

Table 1: Kinetic Constants of Dipeptide Epimerases for Various Substrates

This table presents the catalytic efficiency (kcat/KM) of different dipeptide epimerases with substrates containing residues relevant to this compound, such as N-terminal lysine and C-terminal tyrosine.

| Enzyme Source | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Thermotoga maritima | L-Ala-L-Tyr | ~10,000 | nih.gov |

| Thermotoga maritima | L-Ala-L-Phe | ~10,000 | nih.gov |

| Thermotoga maritima | L-Ala-L-His | ~10,000 | nih.gov |

| Methylococcus capsulatus | L-Lys-L-Arg | 19,000 | pnas.org |

| Bacillus subtilis (AEE) | L-Ala-D-Glu | 47,000 | researchgate.net |

Interaction with Angiotensin Converting Enzyme (ACE)

The dipeptide this compound has been investigated for its interaction with Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Research has identified the Lys-Tyr dipeptide as a molecule with a notable binding affinity for ACE. medchemexpress.comchemicalbook.com Studies on peptides derived from natural sources, such as the seaweed Undaria pinnatifida (wakame), have isolated Lys-Tyr and demonstrated its bioactivity. unp.edu.ar In a significant in vivo study, oral administration of synthetically produced Lys-Tyr resulted in a significant decrease in the blood pressure of spontaneously hypertensive rats, confirming its potent antihypertensive effect. unp.edu.ar This biological activity is a direct consequence of its ability to bind to and inhibit ACE.

The mechanism of ACE inhibition by peptides is closely linked to their amino acid composition and sequence. The inhibitory potential of this compound can be attributed to its specific structural characteristics, which allow it to fit into the active site of ACE. It is well-established that the presence of certain amino acids at the C-terminal and N-terminal positions of a peptide strongly influences ACE binding. nih.gov

Specifically, peptides with aromatic amino acids such as tyrosine or phenylalanine at the C-terminus, and those with basic amino acids like lysine or arginine at the N-terminus, are known to be particularly effective inhibitors. nih.govmdpi.com The this compound dipeptide perfectly matches this structural profile. The proposed inhibitory mechanism involves the peptide docking into the active pocket of ACE, where its functional groups form key interactions with the enzyme's residues. These interactions typically include:

Coordination with Zinc: The active site of ACE contains a critical zinc ion (Zn²⁺). The peptide's carboxyl groups can form coordination bonds with this zinc atom, disrupting its catalytic function. plos.org

Hydrogen Bonding: The amino and carboxyl groups of the peptide, as well as the side chains of lysine and tyrosine, can form multiple hydrogen bonds with amino acid residues within the ACE active site. plos.orgtandfonline.com

Hydrophobic and Electrostatic Interactions: The aromatic ring of the C-terminal tyrosine residue engages in hydrophobic interactions with nonpolar pockets (S1 and S2) of the enzyme, while the positively charged side chain of the N-terminal lysine forms electrostatic bonds with negatively charged residues in the active site. plos.orgmdpi.com

These combined interactions lead to the formation of a stable enzyme-inhibitor complex, which prevents the binding and conversion of the natural substrate, angiotensin I, thereby exerting an antihypertensive effect. tandfonline.com

Enzymatic Degradation and Metabolic Stability Studies

The metabolic fate of this compound is determined by its susceptibility to cleavage by various proteases and peptidases. Dipeptides are generally considered to be readily bioavailable as they can be absorbed and subsequently hydrolyzed into their constituent amino acids.

Studies investigating the use of tyrosine-containing dipeptides in cell culture media have shown that they are effectively taken up by cells and subsequently decomposed by intracellular peptidases to release free amino acids. nih.govnih.gov This indicates the existence of efficient cellular mechanisms for the hydrolysis of such dipeptides.

The stability of dipeptides can be influenced by their amino acid composition. For example, chymotrypsin (B1334515), a digestive enzyme, specifically cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine and phenylalanine. core.ac.uk Therefore, this compound is a potential substrate for chymotrypsin and similar proteases, which would cleave it into H-Lys-OH and free tyrosine. Furthermore, studies on the enzymatic activity present in skin have shown that various dipeptides, including those containing lysine such as H-Lys-Lys-OH, are completely degraded upon contact with the dermis, suggesting the presence of potent peptidases. core.ac.uk

Despite this susceptibility to degradation, the demonstrated in vivo antihypertensive activity of Lys-Tyr indicates that the dipeptide possesses sufficient metabolic stability to be absorbed, circulate, and reach its target, ACE, before being completely hydrolyzed. unp.edu.ar This suggests a balance between its degradation and its ability to exert a physiological effect.

Hydrolysis by Aminopeptidases and Peptide Hydrolases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. google.comresearchgate.net The hydrolysis of this compound by these enzymes involves the cleavage of the peptide bond to release N-terminal lysine. Aminopeptidases display varying degrees of specificity; some are broad-specificity enzymes capable of cleaving a wide range of N-terminal residues, including lysine and tyrosine, while others have a preference for specific amino acids like alanine (B10760859) or methionine. google.comtandfonline.com

The efficiency of hydrolysis can be influenced by the specific peptidase and the substrate's sequence. For instance, studies on the hydrolysis of casein-derived peptides by peptidases from Lactobacillus helveticus have shown activity towards peptides containing tyrosine. nih.gov However, the liberation of tyrosine and valine from dipeptide substrates by these enzymes was observed to be relatively low. nih.gov Similarly, certain aminopeptidases demonstrate a preference for dipeptides over longer peptides, with the hydrolysis rate being significantly affected by the identity of the amino acids at both the N-terminal and penultimate positions. tandfonline.com

Structural Determinants of Proteolytic Stability

The resistance of a peptide to enzymatic degradation, known as proteolytic stability, is governed by its structural and physicochemical properties. For this compound, the tyrosine residue is a major contributor to its stability.

Key factors influencing the proteolytic stability of this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group of the tyrosine side chain is capable of forming intramolecular and intermolecular hydrogen bonds. researchgate.net These interactions can significantly stabilize the peptide's conformation, making it more resistant to proteolytic attack. The burial of polar groups like the tyrosine hydroxyl group within a folded structure is energetically favorable compared to their interaction with water in an unfolded state. researchgate.net Studies on ribonuclease Sa mutants showed that replacing a tyrosine involved in a hydrogen bond with phenylalanine resulted in an average stability decrease of 2.0 kcal/mol. researchgate.net

Aromatic Interactions: The aromatic ring of tyrosine can participate in π-π stacking interactions with other aromatic residues if present in a larger peptide chain or interacting protein. plos.org These interactions contribute to a more rigid and stable protein structure. plos.org

Inherent Amino Acid Stability: The intrinsic thermal stability of the constituent amino acids also plays a role. At elevated temperatures (above 100 °C), tyrosine and lysine are among the more stable amino acids. acs.org

Tyrosinase Inhibition by Lysine-Tyrosine Containing Peptides

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610), catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. researchgate.netbiomedpharmajournal.orgnih.gov Peptides containing lysine and tyrosine residues have been identified as potential inhibitors of this enzyme, making them of interest for applications where the modulation of pigmentation is desired. nih.govgoogle.com Research indicates that while peptides with arginine and phenylalanine often act as strong tyrosinase binders, lysine-containing peptides are typically found to be moderate binders. nih.govresearchgate.net

Biochemical Mechanisms of Tyrosinase Activity Modulation

The inhibition of tyrosinase by peptides like this compound can occur through several mechanisms, primarily centered around the enzyme's copper-containing active site. nih.gov

Substrate Analogue Inhibition: The most probable mechanism is competitive inhibition, where the peptide acts as a substrate analogue. The tyrosine residue of this compound mimics the natural substrate, L-tyrosine, and binds to the enzyme's active site. researchgate.net Docking simulations with other tyrosine-containing inhibitory peptides have shown that the active tyrosine residue positions itself near the copper ions in the catalytic center. researchgate.net This binding prevents the natural substrate from accessing the enzyme, thus inhibiting melanin production.

Reduction of Quinones: Some peptides containing charged amino acids, such as lysine or aspartic acid, may also function as reducing agents. mdpi.com The side chains of these residues contain hydrogen donor atoms that could potentially reduce the o-dopaquinone product back to L-DOPA, thereby interrupting the melanin synthesis pathway. mdpi.com

Copper Chelation: While not the primary mechanism for all peptide inhibitors, some molecules inhibit tyrosinase by chelating the copper ions essential for its catalytic activity. mdpi.commdpi.com The ability of this compound to do this would depend on the specific conformation and availability of its functional groups to coordinate with the copper ions.

Structural Basis for Enzyme-Inhibitor Interactions

The interaction between this compound and the tyrosinase active site is a specific, structure-dependent process. Molecular docking studies on similar peptide inhibitors provide insight into the likely binding mode.

| Component of this compound | Proposed Interaction with Tyrosinase | Supporting Evidence |

| Tyrosine Phenol (B47542) Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues, such as histidine (e.g., His85, His258, His263) and phenylalanine (e.g., Phe264), within the active site. mdpi.com | The planar ring of tyrosine can interact with histidine residues in the active site, conferring stability to the enzyme-peptide complex. mdpi.com |

| Tyrosine Hydroxyl Group | May form hydrogen bonds with active site residues or directly coordinate with one or both of the copper ions (CuA, CuB). | Docking simulations show the active tyrosine residue of inhibitory peptides positioned close to the copper ions. researchgate.net The hydroxyl group is critical for the electrophilic attack in the natural reaction and can thus interact strongly with the catalytic center. plos.org |

| Lysine ε-Amino Group | The positively charged amino group can form electrostatic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., Asp, Glu) on the enzyme surface near the active site entrance. mdpi.com | Charged amino acids like lysine in peptide sequences have been shown to contribute to tyrosinase inhibition. mdpi.com |

| Peptide Backbone | The amide bonds of the peptide backbone can form hydrogen bonds with residues lining the active site pocket, further stabilizing the complex. annualreviews.org | Crystal structures of other enzymes with peptide inhibitors show that hydrogen bonds involving the peptide backbone are crucial for stabilizing the binding interface. annualreviews.org |

These interactions collectively allow this compound to bind to the tyrosinase active site and competitively inhibit its function.

Laccase-Catalyzed Cross-linking with Aromatic Compounds

Laccases are oxidoreductase enzymes that can catalyze the oxidation of various phenolic and aromatic compounds. This activity can be harnessed to create cross-linked biomaterials. researchgate.netnih.gov Research has specifically demonstrated the use of this compound in laccase-catalyzed cross-linking reactions with dihydroxylated aromatic compounds, which are structurally related to 3,4-dihydroxyphenyl-L-alanine (DOPA), a key component of mussel adhesive proteins. researchgate.netnih.gov

In a model system, the enzyme laccase is used to catalyze a reaction between this compound and an aromatic compound like hydrocaffeic acid. researchgate.net The mechanism involves the laccase-mediated oxidation of the dihydroxylated aromatic compound to a highly reactive quinone intermediate. This quinone then undergoes a non-enzymatic reaction with the nucleophilic amino groups of the this compound dipeptide. researchgate.net

Mass spectrometry analysis of the reaction products revealed the formation of dimers and trimers. researchgate.net These products consist of the quinone moiety covalently linked to the dipeptide. The study concluded that the ε-amino group of the lysine residue in this compound is primarily involved in these cross-linking reactions. researchgate.netnih.gov This reactivity of lysine-containing peptides is fundamental to the formation of complex, three-dimensional networks, mimicking the processes observed in natural adhesive proteins. researchgate.net

| Reactants | Enzyme | Key Reaction | Products |

| This compound + Dihydroxylated Aromatic Compound (e.g., Hydrocaffeic Acid) | Laccase | Oxidation of aromatic to quinone; Nucleophilic attack by Lys ε-amino group | Dimers (1 quinone + 1 dipeptide); Trimers (e.g., 1 quinone + 2 dipeptides) researchgate.net |

Mechanistic Insights into Biological Activities and Structure Function Relationships of H Lys Tyr Oh

Antioxidant Mechanisms and Free Radical Scavenging Activity

The antioxidant properties of H-Lys-Tyr-OH are a composite of the individual and synergistic contributions of its lysine (B10760008) and tyrosine components. The peptide's ability to neutralize free radicals is primarily attributed to specific functional groups within its structure.

The cornerstone of this compound's antioxidant activity is the phenolic hydroxyl (-OH) group on the tyrosine side chain. wisconsin.edugoogleapis.com This group is a proficient hydrogen or electron donor, which allows it to directly react with and stabilize reactive oxygen species (ROS). wisconsin.edufrontiersin.org The mechanism of action is often a proton-coupled electron transfer (PCET), where the oxidation of the aromatic ring is coupled with the transfer of a proton from the phenolic group. nih.govmdpi.com This process effectively quenches free radicals, preventing them from causing oxidative damage to vital biomolecules like lipids, proteins, and nucleic acids. googleapis.com

The oxidation of the tyrosine residue results in the formation of a relatively stable tyrosyl radical, which helps to terminate radical chain reactions. nih.gov The redox potential of the tyrosine moiety is influenced by its local environment; however, the phenolic -OH group is the dominant factor in its redox characteristics. nih.gov Studies on tyrosine-containing peptides have shown that the phenolic group's ability to donate a hydrogen atom is a key descriptor of antioxidant activity in assays measuring protection against peroxyl radicals. physiology.org

Interaction with Synthetic Receptors and Ligand Recognition

The specific arrangement of functional groups in this compound makes it a target for molecular recognition by synthetic host molecules. Studies using cucurbit[n]uril macrocycles, particularly cucurbit googleapis.comuril (Q8), have provided detailed insights into the thermodynamics and structural basis of this recognition, revealing exceptionally high binding affinity and selectivity.

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding events, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov Studies on the complexation of Q8 with peptides containing the Lys-Tyr sequence at the N-terminus have revealed remarkably favorable binding thermodynamics.

For instance, the binding of Q8 to the pentapeptide H-Lys-Phe-Gly-Gly-Tyr-OH, which features a Lys-Phe sequence analogous to Lys-Tyr, exhibited a subnanomolar dissociation constant (Kd = 0.3 nM). nih.govmedchemexpress.com This extremely high affinity is significantly stronger than that of its sequence isomer, H-Phe-Lys-Gly-Gly-Tyr-OH (Kd = 0.3 µM), demonstrating a 1000-fold increase in affinity. nih.govmedchemexpress.com Similarly, the Leu-Tyr sequence, when placed at the N-terminus, binds to Q8 with nanomolar affinity (Kd = 1.2 nM), which is 170-fold stronger than its Tyr-Leu isomer. nih.govmedchemexpress.com The binding is typically driven by a favorable enthalpic change (negative ΔH), consistent with the formation of specific, polar contacts and van der Waals interactions within the receptor's cavity, complemented by a smaller, often unfavorable entropic contribution. nih.govnih.gov

Table 1: Thermodynamic Parameters for Cucurbit googleapis.comuril (Q8) Binding to N-Terminal Dipeptides Data derived from studies on pentapeptides containing the specified N-terminal dipeptide sequence.

| N-Terminal Dipeptide | Dissociation Constant (K_d) | Binding Affinity (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropic Contribution (TΔS) (kcal/mol) | Source(s) |

|---|---|---|---|---|---|

| Lys-Phe | 0.3 nM | 3.0 x 10⁹ | -16.6 | 3.6 | nih.govmedchemexpress.comresearchgate.net |

| Phe-Lys | 0.3 µM | 3.0 x 10⁶ | -13.9 | 5.0 | nih.govmedchemexpress.comresearchgate.net |

| Leu-Tyr | 1.2 nM | 8.3 x 10⁸ | -17.0 | 4.7 | nih.govmedchemexpress.comresearchgate.net |

| Tyr-Leu | 0.2 µM | - | - | - | nih.govmedchemexpress.com |

The structural basis for the high-affinity and selective recognition of N-terminal Lys-Tyr and analogous sequences by Q8 has been elucidated through X-ray crystallography and NMR spectroscopy. nih.govmedchemexpress.com The exceptional binding is a result of a "pair-inclusion motif," where the side chains of both the lysine and the aromatic residue (tyrosine or phenylalanine) are simultaneously encapsulated within the hydrophobic cavity of the Q8 macrocycle. nih.gov

Several key structural features are critical for this subnanomolar binding:

N-Terminal Positioning: The highest affinities are achieved only when the Lys-Tyr (or Lys-Phe) sequence is at the N-terminus of the peptide. nih.govmedchemexpress.com This allows the N-terminal ammonium (B1175870) group (-NH3+) to form favorable ion-dipole interactions with the ring of negatively charged carbonyl portals of the Q8 receptor. nih.gov

Side-Chain Conformation: Inside the Q8 cavity, the aliphatic portion of the lysine side chain and the aromatic ring of the tyrosine side chain engage in close, stabilizing van der Waals and hydrophobic interactions. nih.gov

Hydrogen Bonding: High-resolution crystal structures show that the phenolic hydroxyl group of a tyrosine residue can form a direct hydrogen bond with a carbonyl oxygen atom on the Q8 portal, further stabilizing the complex. medchemexpress.com

Sequence Isomer Selectivity: The dramatic difference in affinity between sequence isomers (e.g., Lys-Tyr vs. Tyr-Lys) is due to steric and electrostatic factors. When lysine is the N-terminal residue, the optimal geometry for both side chains to fit within the cavity and for the N-terminal amine to interact with the portal is achieved. nih.govmedchemexpress.com In the reverse sequence, this optimal tripartite interaction is not possible, leading to significantly weaker binding. nih.gov

Modulatory Roles in Neurotransmitter Release Pathways (e.g., Noradrenaline)

This compound is implicated in the modulation of neurotransmitter systems, particularly the noradrenergic system. Its mechanism of action appears to be linked to its function as an antagonist of P2X receptors, which are ATP-gated ion channels involved in neurotransmission. nih.gov

Noradrenaline, a key catecholamine neurotransmitter, is synthesized from the amino acid tyrosine and plays a critical role in attention, arousal, and the "fight-or-flight" response. wisconsin.edumdpi.com Its release from nerve terminals is a tightly regulated process involving various presynaptic receptors. nih.gov Among these are P2X receptors, which are activated by extracellular ATP. nih.govnih.gov

The proposed modulatory role of this compound involves two primary aspects:

P2X Receptor Antagonism: Studies have identified this compound as a P2X receptor antagonist. Presynaptic P2X receptors, particularly those with pharmacological profiles similar to P2X1 and P2X3 subtypes, are present on noradrenergic nerve terminals. Activation of these receptors by ATP (often co-released with neurotransmitters) triggers a cation influx that can lead to the release of noradrenaline via the reversal of the noradrenaline transporter. By acting as an antagonist, this compound can block this ATP-gated channel, thereby inhibiting the ATP-induced release of noradrenaline from the nerve terminal. This provides a direct mechanism for modulating noradrenergic signaling.

Precursor Availability: The tyrosine residue of the dipeptide is the direct biochemical precursor for noradrenaline synthesis via the tyrosine hydroxylase enzyme. wisconsin.edu Ingestion of tyrosine-containing peptides can increase the availability of tyrosine in the brain, which can, in turn, enhance the synthesis and metabolism of noradrenaline. mdpi.com While antagonism of P2X receptors modulates the release of existing noradrenaline, the dipeptide's tyrosine component could influence the size of the presynaptic noradrenaline pool available for release.

Therefore, this compound can modulate noradrenergic pathways by inhibiting ATP-stimulated release through P2X receptor antagonism, while also potentially influencing the synthesis of the neurotransmitter itself.

Investigation of Nucleic Acid Interactions and DNA Nicking Activity (Comparative Studies)

The dipeptide this compound, a molecule combining a basic and an aromatic amino acid, is a subject of interest for its potential interactions with nucleic acids. Research into analogous peptides and the functional roles of lysine and tyrosine residues within larger protein-DNA complexes provides significant mechanistic insights. The primary modes of interaction involve electrostatic forces, aromatic stacking, and hydrogen bonding. acs.orgoup.comias.ac.in While direct evidence for its enzymatic DNA nicking activity is not extensively documented, comparative studies of related peptides and enzymes offer a basis for understanding its potential capabilities.

Detailed Research Findings

Studies on peptides containing both lysine and tyrosine reveal a multi-faceted interaction with DNA. The lysine component, with its positively charged ε-amino group, engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which helps to stabilize the B-form conformation. oup.comresearchgate.net This type of electrostatic interaction is a common feature of lysine-rich polypeptides binding to DNA. researchgate.netnih.gov

The tyrosine residue contributes through different mechanisms. Its aromatic phenol (B47542) ring can form stacked complexes with the bases of nucleic acids, an interaction demonstrated through proton magnetic resonance studies on tyramine (B21549) and peptides like Lys-Tyr-Lys. acs.orgresearchgate.net This stacking interaction is influenced by the accessibility of the DNA bases, with studies showing higher upfield shifts (indicative of stronger stacking) with single-stranded poly(adenylic acid) compared to double-stranded DNA. acs.org Furthermore, the hydroxyl group of the tyrosine side chain is capable of forming hydrogen bonds with acceptor groups on the nucleic acid, such as the phosphate backbone or the bases themselves. acs.orgrsc.org Quantum chemical calculations support that cation-π interactions between protonated amino acids like lysine and aromatic residues like tyrosine are significantly strong and play a crucial role in protein-DNA interactions. plos.org

The potential for this compound to participate in DNA strand scission, or "nicking," can be inferred from the roles of its constituent amino acids in DNA-modifying enzymes. Tyrosine is a key catalytic residue in the active sites of enzymes like topoisomerases, which cleave and rejoin DNA strands by forming a transient covalent phosphotyrosyl bond with the DNA backbone. oup.comnih.govnih.gov Similarly, lysine residues are often critical for DNA cleavage, contributing to the binding and stabilization of the DNA substrate and the transition state of the reaction. nih.govnih.govnih.gov

A comparative study using pulse radiolysis on the related peptide Lys-Tyr-Lys (Lysine-Tyrosine-Lysine) investigated its ability to repair DNA damage by measuring its reaction with deoxyguanosine monophosphate (dGMP) radicals. tandfonline.com The results indicated that the presence of positively charged lysine residues may enhance the chemical repair process, a function related to modifying the DNA structure. tandfonline.com The study compared the reaction rate constants of Tyr, His-Tyr-His, and Lys-Tyr-Lys, providing insight into how adjacent amino acids influence the reactivity of the tyrosine residue.

The following tables summarize the key interactions and comparative findings.

Table 1: Modes of this compound Interaction with DNA

| Component Residue | Type of Interaction | Interacting DNA Moiety | Supporting Evidence |

| H-Lys- | Electrostatic Attraction | Phosphate Backbone | The positively charged lysine side chain interacts with the negatively charged DNA backbone, stabilizing the complex. ias.ac.inoup.comresearchgate.net |

| -Tyr-OH | Aromatic Stacking | Nucleic Acid Bases | The phenol ring of tyrosine intercalates or stacks with purine (B94841) and pyrimidine (B1678525) bases. acs.orgresearchgate.netnih.gov |

| -Tyr-OH | Hydrogen Bonding | Bases or Phosphates | The hydroxyl group of tyrosine can act as a hydrogen bond donor. acs.orgrsc.org |

| Lys-Tyr | Cation-π Interaction | N/A | Strong interactions can occur between the cationic lysine side chain and the aromatic tyrosine ring, influencing overall conformation and binding. plos.org |

Table 2: Comparative Chemical Repair Capabilities of Tyrosine-Containing Peptides

This table presents data from a pulse radiolysis study that measured the reaction rate constants of different peptides with dGMP radicals, a model for DNA damage repair. tandfonline.com

| Compound | Reaction Rate Constant with dGMP radical (M⁻¹s⁻¹) | Key Finding |

| Tyrosine (Tyr) | (2.2 ± 0.5) × 10⁸ | Baseline reactivity of the isolated amino acid. |

| His-Tyr-His | (2.3 ± 0.1) × 10⁸ | Reactivity is similar to that of free tyrosine. |

| Lys-Tyr-Lys | (3.3 ± 0.4) × 10⁸ | The rate constant is enhanced, suggesting the positive charges on lysine promote the interaction and repair process. tandfonline.com |

While this compound itself does not possess the complex, folded structure of a nuclease, the fundamental chemical groups required for DNA binding and potential modification are present. The lysine residue can anchor the peptide to the DNA backbone, positioning the tyrosine residue to interact with the bases or the phosphodiester backbone, where it could potentially participate in redox reactions or facilitate strand cleavage under specific conditions, analogous to the chemical repair activity observed for Lys-Tyr-Lys. tandfonline.com

Peptidomimetic Design and Advanced Functionalization Strategies for Lysine Tyrosine Motifs

Strategies for Enhancing Metabolic Stability and Bioavailability

A primary challenge in the therapeutic application of peptides is their rapid degradation by proteases. nih.gov Several strategies are employed to fortify the Lysine-Tyrosine motif against enzymatic breakdown and improve its ability to reach its biological target.

To bolster metabolic stability, non-canonical amino acids and D-amino acids are strategically introduced into peptide sequences. nih.govnih.govresearchgate.net Non-canonical amino acids, which are not among the 20 standard proteinogenic amino acids, can introduce novel structural and functional properties. nih.govwikipedia.org The inclusion of D-amino acids, the stereoisomers of the naturally occurring L-amino acids, can render peptides less recognizable to proteases, thereby increasing their half-life. uobaghdad.edu.iqscience.gov For instance, replacing a standard amino acid with its D-isomer can significantly hinder enzymatic cleavage.